molecular formula C4H10N2O3 B555070 Canaline CAS No. 496-93-5

Canaline

Cat. No. B555070
CAS RN: 496-93-5
M. Wt: 134.13 g/mol
InChI Key: FQPGMQABJNQLLF-VKHMYHEASA-N
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Description

Canaline is a non-proteinogenic amino acid . It is found in legumes that contain canavanine, from which it is produced by the action of arginase . The most common source for this amino acid is the jack bean, Canavalia ensiformis .


Molecular Structure Analysis

Canaline has a molecular formula of C4H10N2O3 . It is structurally related to ornithine and is the only naturally occurring amino acid known to have an O-alkyl hydroxylamine functionality in the side chain .


Physical And Chemical Properties Analysis

Canaline has a molar mass of 134.135 g/mol . It has a density of 1.298 g/mL, a melting point of 213 °C, and a boiling point of 378.1 °C .

Scientific Research Applications

  • Anticancer Properties : L-canaline, found in many leguminous plants, exhibits significant antineoplastic activity against human pancreatic cancer cells due to its ability to form a covalently-bound oxime with the pyridoxal phosphate moiety of vitamin B6-containing enzymes, often leading to irreversible enzyme inactivation (Rosenthal, 1997).

  • Inhibition of Ethylene Production : It inhibits the conversion of methionine to ethylene and carbon dioxide in apple tissue, suggesting a role in the biosynthesis of ethylene from methionine (Murr & Yang, 1975).

  • Chemical Preparation and Properties : A method for the preparation of L-canaline for biological studies is outlined, along with its physico-chemical characterization, including its interaction with pyridoxal phosphate (Williamson & Archard, 1974).

  • Inhibition of Pyridoxal Enzymes : L-canaline strongly inhibits various pyridoxal-dependent enzymes, including amino acid decarboxylases and aminotransferases, by forming a complex with the pyridoxal coenzyme (Rahiala et al., 1971).

  • Mechanism of Toxicity : The toxic properties of L-canaline are attributed to its ability to form a Schiff's-base-containing complex with the B6 moiety of enzymes, impacting their metabolic functions (Rosenthal, 1981).

  • Virus Replication Inhibition : Canaline inhibits two distinct events in the replication of vaccinia virus in HeLa cells, impacting both early and late stages of the replication cycle (Williamson & Archard, 1976).

  • Use in Peptide Synthesis : Canaline-containing peptides exhibit unique pH-dependent properties, making them suitable for native chemical ligation in protein synthesis (Tsuda, Nishio, & Yoshiya, 2018).

  • Oxime Formation with Alpha-Keto Acids : Canaline forms stable oximes with alpha-keto acids, and its oxidation yields cyclic, internal oxime isoxazoline-3-carboxylate (Cooper, 1984).

  • Biological and Biochemical Properties : The biochemical properties of L-canaline, especially its stability and reactivity, are crucial in understanding its role in biological systems (Rosenthal, 1978).

  • Detoxification in Seed Predators : The biochemical mechanism for the degradation of canaline by seed predators like the bruchid beetle, which involves reductive deamination to form homoserine and ammonia, is a significant aspect of canaline's ecological role (Rosenthal, Dahlman, & Janzen, 1978).

properties

IUPAC Name

(2S)-2-amino-4-aminooxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O3/c5-3(4(7)8)1-2-9-6/h3H,1-2,5-6H2,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPGMQABJNQLLF-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CON)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CON)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197925
Record name Canaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Canaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012251
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Canaline

CAS RN

496-93-5
Record name L-Canaline
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Canaline
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Record name Canaline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02821
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Record name Canaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-4-(aminooxy)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name CANALINE
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Record name L-Canaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012251
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,090
Citations
GA Rosenthal - Life sciences, 1997 - Elsevier
l-Canaline, the l-2-amino-4-(aminooxy)butyric acid structural analog of l-ornithine' is a powerful antimetabolite stored in many leguminous plants. This nonprotein amino acid reacts …
Number of citations: 147 www.sciencedirect.com
GA Rosenthal - Life sciences, 1978 - Elsevier
… canaline-urea cycle. Warren and Aunt questioned the presence of a functional canaline urea cycle because neither canaline … In fact, Miersch had reported the isolation of free canaline …
Number of citations: 32 www.sciencedirect.com
AK Bence, DR Worthen, VR Adams… - Anti-Cancer …, 2002 - journals.lww.com
… -canaline and each one of a series of compounds that may act as metabolic inhibitors of the action of L-canavanine and L-canaline … L-canavanine or L-canaline was assessed in order to …
Number of citations: 59 journals.lww.com
EL Rahiala, M Kekomäki, J Jänne, A Raina… - … et Biophysica Acta (BBA …, 1971 - Elsevier
… by canaline. Our results obtained with several other pyridoxal enzymes, as well as the interaction of canaline … produced by canaline is due to complex fl)rmation between canaline and …
Number of citations: 88 www.sciencedirect.com
SA Shah, BW Shen, AT Brünger - Structure, 1997 - cell.com
… Results: The structures of human OAT bound to the inhibitors gabaculine and L-canaline … groups of L-canaline. Conclusions: The OAT–L-canaline complex structure implicates Tyr55 …
Number of citations: 95 www.cell.com
GA Rosenthal - Plant Physiology, 1990 - academic.oup.com
… one to expect that canaline-producing … canaline detoxification mechanism is disclosed by studies of C. ensiformis revealing that canaline reacts rapidly with glyoxylate to form a canaline-…
Number of citations: 49 academic.oup.com
GA ROSENTHAL - European Journal of Biochemistry, 1981 - Wiley Online Library
… been correlated with canaline toxicity or canaline-mediated … pyridoxal phosphate and L-canaline. These data also show that … -utilizing enzyme, as well as the toxic properties of canaline. …
Number of citations: 41 febs.onlinelibrary.wiley.com
AJ Ozinskas, GA Rosenthal - The Journal of Organic Chemistry, 1986 - ACS Publications
… of catalytic action4-6 is an important basis for the antimetabolic activity of canaline (l).7 … of canaline (1). This report describes the synthesis of L-canaline (1) from L-homoserine (3) or …
Number of citations: 65 pubs.acs.org
K Kito, Y Sanada, N Katunuma - The Journal of Biochemistry, 1978 - jstage.jst.go.jp
… L-canaline, a struc tural analog of L-ornithine was a most powerful inhibitor of ornithine aminotransferase. Concen trations as low as 10-7 M of L-canaline … that L-canaline forms an oxime …
Number of citations: 48 www.jstage.jst.go.jp
GA Rosenthal - Analytical Biochemistry, 1973 - Elsevier
… Recently, Kekomaki and his associates demonstrated that canaline is one of the most potent, inhibitors of pyridoxal phosphate-containing … This paper presents a new …
Number of citations: 51 www.sciencedirect.com

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